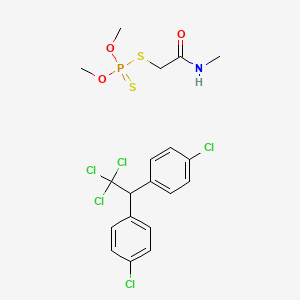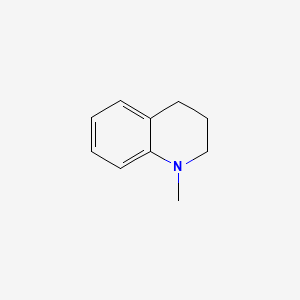
1-Methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoline is an endogenous antidepressant and parkinsonism-preventing substance that demonstrates neuroprotective activity . It is a tertiary amine consisting of 1,2,3,4-tetrahydroquinoline having an N-methyl substituent .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . By changing the catalyst to 5% Pt/C (4 atm H2), the double bond migration and aromatization pathways were dramatically reduced, and formation of tetrahydroquinoline dominated with the cis isomer favored .
Molecular Structure Analysis
The molecular formula of 1-Methyl-1,2,3,4-tetrahydroquinoline is C10H13N . The molecular weight is 147.2169 .
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Larger R groups gave higher cis selectivity for the substituents in the isolated heterocycles .
Physical And Chemical Properties Analysis
1-Methyl-1,2,3,4-tetrahydroquinoline has a density of 1.0±0.1 g/cm3 . Its boiling point is 239.3±9.0 °C at 760 mmHg . The compound is a colorless oil .
Scientific Research Applications
Neuroprotection and Antidepressant-like Activity
- Scientific Field: Neurology and Psychiatry
- Application Summary: 1-Methyl-1,2,3,4-tetrahydroquinoline (1MeTIQ) is an endogenous substance with high pharmacological potential and a broad spectrum of action in the brain . It has gained interest as a neuroprotectant and has shown significant antidepressant-like activity .
- Methods of Application: The compound can interact with the agonistic conformation of dopamine (DA) receptors, inhibit the formation of 3,4-dihydroxyphenylacetic acid, and shift DA catabolism toward COMT-dependent O-methylation . It also inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .
- Results/Outcomes: 1MeTIQ has demonstrated significant neuroprotective activity and produced an antidepressant-like effect similar to the effect of traditional antidepressants in forced swim tests (FST) in rats . It has also shown potential as a drug for combating substance abuse, through the attenuation of craving .
Antioxidant and Corrosion Inhibitor
- Scientific Field: Chemistry
- Application Summary: 1,2,3,4-Tetrahydroquinoline is used as an antioxidant and corrosion inhibitor .
Parkinsonism Prevention
- Scientific Field: Neurology
- Application Summary: 1-Methyl-1,2,3,4-tetrahydroquinoline (1MeTIQ) has been studied for its potential role in preventing parkinsonism . It has shown to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) .
- Methods of Application: The compound can inhibit the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals, and shift dopamine catabolism toward COMT-dependent O-methylation . It also inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .
- Results/Outcomes: The results strongly support the view that 1MeTIQ has a considerable potential as a drug for combating substance abuse, through the attenuation of craving . It also has unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .
Active Component in Dyes
- Scientific Field: Chemistry
- Application Summary: 1,2,3,4-Tetrahydroquinoline is used as an active component in various dyes .
Substance Abuse Treatment
- Scientific Field: Psychiatry
- Application Summary: 1-Methyl-1,2,3,4-tetrahydroquinoline (1MeTIQ) has shown potential as a drug for combating substance abuse, through the attenuation of craving .
- Methods of Application: The compound can inhibit the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals, and shift dopamine catabolism toward COMT-dependent O-methylation . It also inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .
- Results/Outcomes: The results strongly support the view that 1MeTIQ has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Inflammation Control
- Scientific Field: Neurology
- Application Summary: 1-Methyl-1,2,3,4-tetrahydroquinoline (1MeTIQ) might be beneficial in controlling the adverse CNS inflammatory processes accompanying depression .
- Methods of Application: The compound can inhibit the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals, and shift dopamine catabolism toward COMT-dependent O-methylation . It also inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .
- Results/Outcomes: The results suggest that 1MeTIQ might be beneficial in controlling the adverse CNS inflammatory processes accompanying depression .
Safety And Hazards
Future Directions
1-Methyl-1,2,3,4-tetrahydroquinoline has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel analogs with potent biological activity . The use of this compound in the treatment of depression with neuroprotective, antioxidant, and antidepressant-like effects in the CNS might be beneficial in controlling the adverse CNS inflammatory processes accompanying depression .
properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBSECQAHGIWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197679 | |
| Record name | 1,2,3,4-Tetrahydro-1-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
491-34-9 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydro-1-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-1,2,3,4-TETRAHYDROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9SZX9PTX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


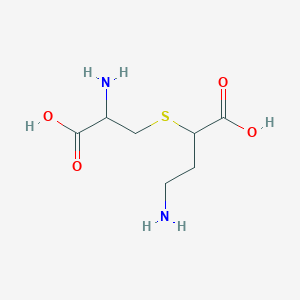

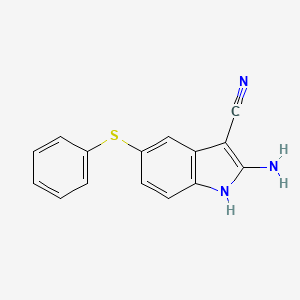
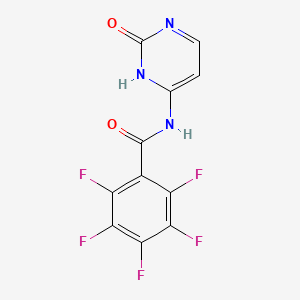
![N-cyclopentyl-2-[(6-methoxy-3-methyl-2-quinolinyl)thio]acetamide](/img/structure/B1216998.png)
![3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1217001.png)
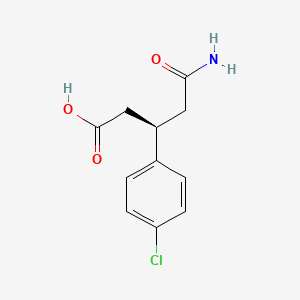
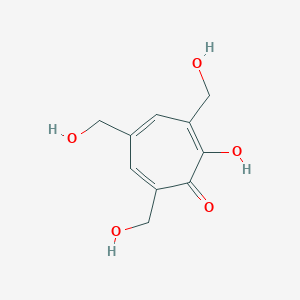
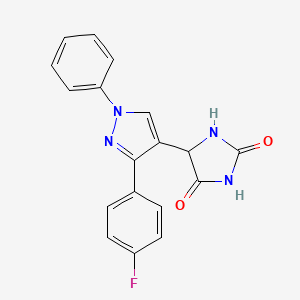
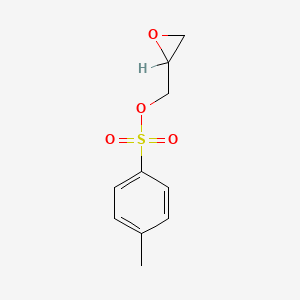
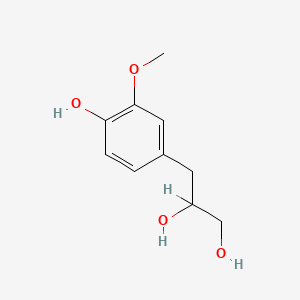
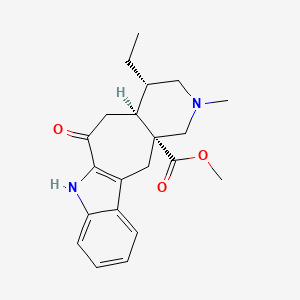
![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)
